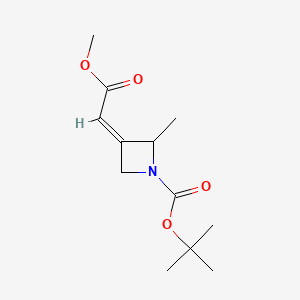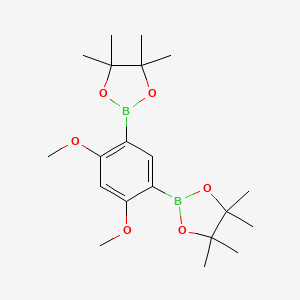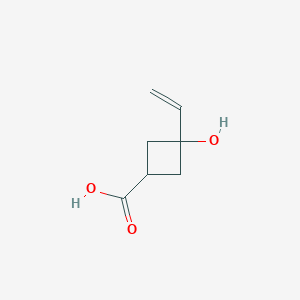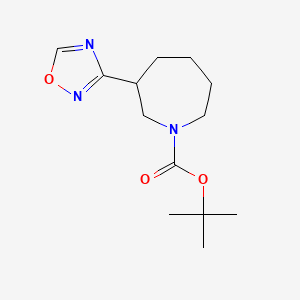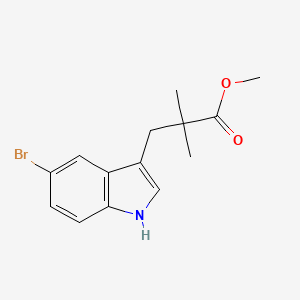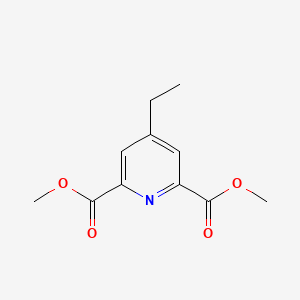
S-(3-Bromophenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Bromophenyl) ethanethioate is an organosulfur compound that belongs to the family of thioesters It is characterized by the presence of a bromine atom attached to the phenyl ring and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Bromophenyl) ethanethioate typically involves the reaction of 3-bromophenyl thiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
3-Bromophenyl thiol+Ethanoyl chloride→S-(3-Bromophenyl) ethanethioate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by maintaining optimal reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Bromophenyl thiol.
Substitution: Substituted phenyl ethanethioates.
Scientific Research Applications
S-(3-Bromophenyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of S-(3-Bromophenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester functional group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecule, resulting in various biological effects.
Comparison with Similar Compounds
- S-(4-Bromophenyl) ethanethioate
- S-(4-Chlorophenyl) ethanethioate
- S-(4-Methylphenyl) ethanethioate
Comparison: S-(3-Bromophenyl) ethanethioate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to S-(4-Bromophenyl) ethanethioate, the 3-bromo derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
67438-07-7 |
|---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
S-(3-bromophenyl) ethanethioate |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |
InChI Key |
FEFUIDALTGGVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









